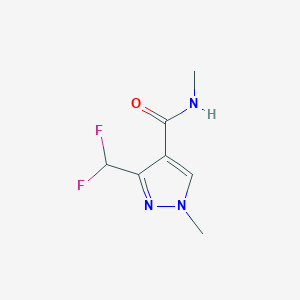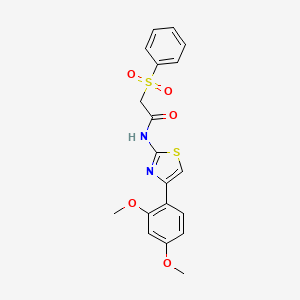
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide, also known as DMTS, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Anticancer Activities
The compound and its derivatives have been explored for their anticancer properties. For instance, certain derivatives were synthesized and showed promising activity against melanoma-type cell lines (Duran & Demirayak, 2012). Another study synthesized N-(benzothiazole-2-yl)acetamides and evaluated them for various biological activities, including antioxidant, haemolytic, antibacterial, and urease inhibition, with significant urease inhibition activity observed (Gull et al., 2016).
Antioxidant and Anti-inflammatory Properties
Compounds related to N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide have shown antioxidant and anti-inflammatory activities. A study found that some derivatives exhibited good antioxidant activity in various assays and excellent anti-inflammatory activity (Koppireddi et al., 2013).
Antimicrobial Effects
Derivatives of this compound have also been evaluated for their antimicrobial effects. A research synthesized N-substituted derivatives with moderate to significant antimicrobial activity (Khalid et al., 2016). Another study reported the synthesis of 2-substituted phenoxy-N-(4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl)thiazole-2-yl)acetamide derivatives with promising antibacterial activity (Liao et al., 2017).
Enzyme Inhibition
Certain derivatives have shown potential in enzyme inhibition. For example, a study found that some synthesized derivatives were more active than the standard in urease inhibition (Koppireddi et al., 2014).
Hemolytic Activity
Research on these compounds also includes the evaluation of hemolytic activity. A study synthesized various derivatives and assessed their hemolytic activity, finding less toxicity in most compounds, making them candidates for further biological screening (Gul et al., 2017).
properties
IUPAC Name |
2-(benzenesulfonyl)-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S2/c1-25-13-8-9-15(17(10-13)26-2)16-11-27-19(20-16)21-18(22)12-28(23,24)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKPKMYFBZOKPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

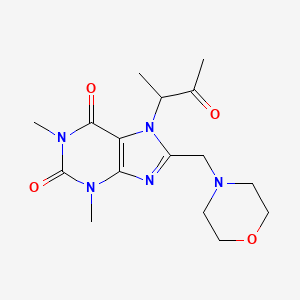
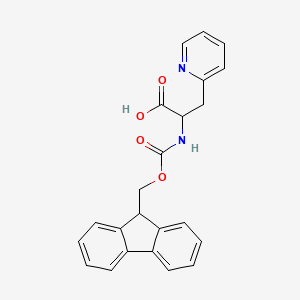
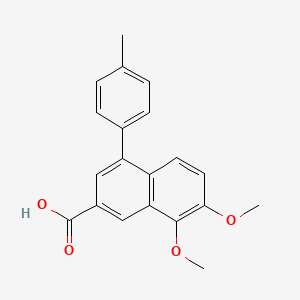
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2450508.png)
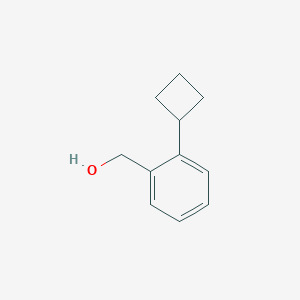
![4-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2450512.png)

![2-(((2,4-Dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2450515.png)
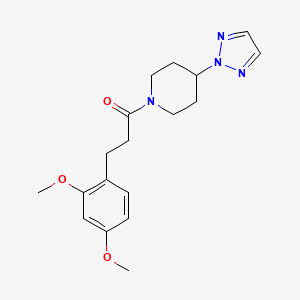
![({[4-(Cyanomethyl)anilino]carbonyl}amino)(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2450518.png)
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3,5-dimethoxyphenyl]ethanol](/img/structure/B2450519.png)
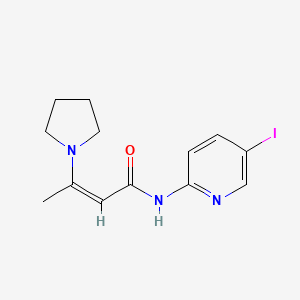
![N-({1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2450522.png)
